Home > Products > Screening Compounds P32798 > AMG-837 Calcium Hydrate
AMG-837 Calcium Hydrate -

AMG-837 Calcium Hydrate

Catalog Number: EVT-253570
CAS Number:
Molecular Formula: C52H42CaF6O7
Molecular Weight: 933.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-837 is a potent, orally bioavailable GPR40 agonist. AMG 837 was a potent partial agonist in the calcium flux assay on the GPR40 receptor and potentiated glucose stimulated insulin secretion in vitro and in vivo. Acute administration of AMG 837 lowered glucose excursions and increased glucose stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats. The improvement in glucose excursions persisted following daily dosing of AMG 837 for 21-days in Zucker fatty rats. Preclinical studies demonstrated that AMG 837 was a potent GPR40 partial agonist which lowered post-prandial glucose levels. These studies support the potential utility of AMG 837 for the treatment of type 2 diabetes.
Source and Classification

AMG-837 was developed through high-throughput screening techniques aimed at identifying novel GPR40 agonists. The compound's classification as a GPR40 agonist positions it within the broader context of metabolic disease research, specifically targeting insulin signaling pathways in pancreatic beta cells. Its structural characteristics include a β-substituted phenylpropanoic acid framework, which has been optimized for increased potency compared to earlier lead compounds identified during the screening process .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-837 Calcium Hydrate involves several key steps:

  1. High-Throughput Screening: Initial identification of potential GPR40 agonists was conducted using a high-throughput screening approach, leading to the discovery of a series of β-substituted phenylpropanoic acids.
  2. Optimization: The lead compound underwent structural optimization, which included the introduction of an alkyne at the β-position relative to the carboxylic acid. This modification significantly enhanced its potency against GPR40 receptors.
  3. Multi-Step Organic Synthesis: The final synthesis typically employs multi-step organic synthesis techniques, including reductive amination and hydrolysis reactions, often utilizing reagents such as sodium triacetoxyborohydride and lithium hydroxide .
Molecular Structure Analysis

Structure and Data

The molecular structure of AMG-837 Calcium Hydrate can be described as follows:

  • Molecular Formula: C18_{18}H19_{19}CaO4_{4}
  • Molecular Weight: Approximately 353.46 g/mol
  • Structural Features: The compound features a carboxylic acid group, an alkyne substituent, and a biaryl group that contributes to its activity at the GPR40 receptor.

The three-dimensional conformation and specific functional groups play crucial roles in the compound's interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

AMG-837 Calcium Hydrate undergoes several notable chemical reactions:

  1. Calcium Flux Assay: In vitro studies have shown that AMG-837 can stimulate calcium flux in cells expressing GPR40, indicating its role as an agonist.
  2. Insulin Secretion Potentiation: The compound enhances glucose-stimulated insulin secretion, which is vital for its proposed use in diabetes treatment.
  3. Selectivity Profile: AMG-837 exhibits high selectivity for GPR40 over other receptors such as GPR41, GPR43, and GPR120, making it a promising candidate for targeted therapies .

These reactions are fundamental for understanding the pharmacodynamics of AMG-837.

Mechanism of Action

Process and Data

The mechanism of action of AMG-837 involves:

  1. Receptor Activation: Upon binding to GPR40, AMG-837 activates intracellular signaling pathways that lead to increased intracellular calcium levels.
  2. Insulin Secretion: This calcium influx stimulates pancreatic beta cells to secrete insulin in response to elevated glucose levels.
  3. Preclinical Efficacy: Studies have demonstrated that AMG-837 improves glucose tolerance in animal models, supporting its potential effectiveness as an antidiabetic agent .

The detailed understanding of this mechanism is crucial for developing therapeutic strategies targeting type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-837 Calcium Hydrate has several important physical and chemical properties:

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

AMG-837 Calcium Hydrate is primarily used in scientific research focused on:

  1. Diabetes Research: Its role as a GPR40 agonist makes it valuable in studying insulin secretion mechanisms and glucose metabolism.
  2. Pharmacological Studies: Researchers utilize this compound to explore receptor dynamics and drug interactions within metabolic pathways.
  3. Drug Development: As a candidate for therapeutic intervention in type 2 diabetes, AMG-837 serves as a model for developing similar compounds with enhanced efficacy or reduced side effects .
Introduction to AMG-837 Calcium Hydrate

Chemical and Pharmacological Overview

AMG-837 calcium hydrate (CAS 1259389-38-2) is a chiral β-alkynyl carboxylic acid derivative with the molecular formula C₂₆H₂₁F₃O₃·¹/₂Ca·H₂O and a molecular weight of 455.45 g/mol. Its structure features a stereospecific alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for chemical biology studies [1] [7]. As a partial agonist of GPR40/FFA1 (Free Fatty Acid Receptor 1), it inhibits specific [³H]AMG-837 binding to human FFA1 with a pIC₅₀ of 8.13 [1].

Table 1: Key Physicochemical and Pharmacological Properties

PropertyValue
Molecular FormulaC₂₆H₂₁F₃O₃·¹/₂Ca·H₂O
Molecular Weight455.45 g/mol
CAS Number1259389-38-2
Solubility in DMSO≥42 mg/mL (92.22 mM)
Human GPR40 EC₅₀ (Ca²⁺ flux)13.5 ± 0.8 nM
Selectivity (vs. GPR41/43/120)>10,000 nM EC₅₀

The compound exhibits species-specific potency: mouse (EC₅₀ = 22.6 nM), rat (EC₅₀ = 31.7 nM), and rhesus monkey (EC₅₀ = 30.6 nM) receptors [3]. It demonstrates glucose-dependent insulin secretion in pancreatic islets (EC₅₀ = 142 ± 20 nM) and enhances Ca²⁺ flux via Gαq-protein coupling, measured through GTPγS binding (EC₅₀ = 1.5 ± 0.1 nM) and inositol phosphate accumulation (EC₅₀ = 7.8 ± 1.2 nM) [3] [6].

Historical Development and Discovery Pathways

AMG-837 emerged from lead optimization of β-substituted phenylpropanoic acids identified via high-throughput screening. Key structural innovations included:

  • Introduction of a trifluoromethyl biphenyl moiety enhancing receptor affinity
  • Stereoselective β-alkynylation improving metabolic stability [3] [7]

Asymmetric synthesis was achieved through copper-catalyzed conjugate reduction of chiral enynes, enabling enantioselective production of the (S)-isomer [7]. The calcium hydrate form was developed to optimize solubility and oral bioavailability, which reaches 84% in rats with a plasma Cₘₐₓ of 1.4 μM after 0.5 mg/kg dosing [1].

Table 2: Key Structural Analogs and Their Properties

CompoundKey FeatureActivity
AMG 837 hemicalciumImproved crystallinitypIC₅₀: 8.13 (FFA1 binding) [6]
AMG 837 sodium saltEnhanced aqueous solubilityEC₅₀: 13 nM (GPR40) [7]
TAK-875 (Fasiglifam)Full agonistDiscontinued due to hepatotoxicity

Significance in Dual Therapeutic Applications

Metabolic Disorders:AMG-837 enhances glucose-dependent insulin secretion via GPR40 activation, avoiding hypoglycemia risks associated with sulfonylureas. In Zucker fatty rats, daily oral dosing (0.03–0.3 mg/kg, 21 days) reduced glucose AUC by 7–25% and increased insulin secretion during glucose tolerance tests [1] [3]. The mechanism involves:

  • Gαq-protein mediated IP₃ accumulation
  • Voltage-gated K⁺ channel attenuation
  • L-type Ca²⁺ channel activation [3]

Antimicrobial Applications:While not its primary indication, AMG-837's structural similarity to bile acid derivatives (e.g., cholic acid 7-sulfate) suggests potential antimicrobial activity through TGR5 receptor modulation in enteroendocrine cells. TGR5 activation induces antimicrobial peptide secretion, though direct evidence for AMG-837 remains exploratory [8].

Table 3: In Vivo Efficacy in Rodent Metabolic Models

ModelDose & DurationKey Outcomes
Zucker fatty rats0.3 mg/kg/day × 21 days↓ Glucose AUC 25%, ↑ insulin secretion
Sprague-Dawley ratsSingle 0.05 mg/kg dose↓ Post-prandial glucose (half-maximal response)

Properties

Product Name

AMG-837 Calcium Hydrate

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate

Molecular Formula

C52H42CaF6O7

Molecular Weight

933.0 g/mol

InChI

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1

InChI Key

QDINKBCSIAWNMP-XYDYARRRSA-L

SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]

Solubility

Soluble in DMSO, not in water

Synonyms

AMG837; AMG-837; AMG 837; AMG 837 hemicalcium salt; AMG 837 hemicalcium hydrate.

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.